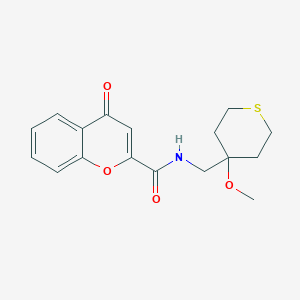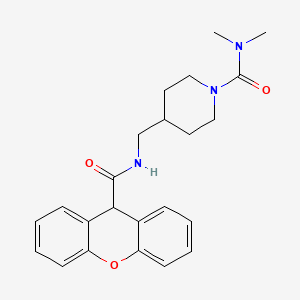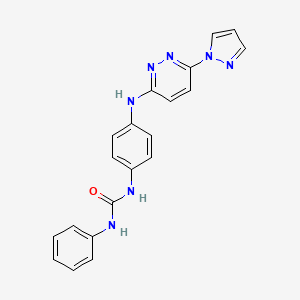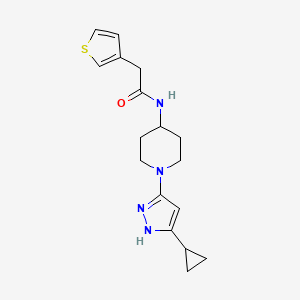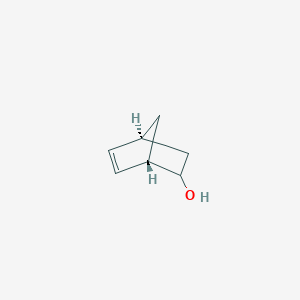![molecular formula C26H22ClN5O3 B2677033 2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539834-72-5](/img/structure/B2677033.png)
2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, substituted with various phenyl groups at different positions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific substituents present on the [1,2,4]triazolo[1,5-a]pyrimidine core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present on the [1,2,4]triazolo[1,5-a]pyrimidine core .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized a series of triazolopyrimidines, including compounds similar to the one mentioned, using various protocols. For instance, Gilava et al. (2020) reported the synthesis of triazolopyrimidines using the Biginelli protocol, characterized by IR, NMR, mass spectroscopy, and elemental analyses, indicating a focus on antimicrobial and antioxidant activities (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020). This highlights the chemical versatility and potential for creating compounds with varied biological activities through synthetic modifications.
Biological Activities
Several studies have explored the biological activities of triazolopyrimidines. El-Agrody et al. (2001) synthesized novel triazolopyrimidine derivatives and evaluated their antimicrobial activity, showcasing the potential of these compounds in antimicrobial applications (A. El-Agrody, M.S. Abd El-Latif, N. A. El-Hady, A. H. Fakery, & A. Bedair, 2001). This suggests that compounds within this class, including the one specified, could have significant implications in the development of new antimicrobial agents.
Antimicrobial and Antitumor Potential
Compounds structurally related to the specified chemical have shown promising antimicrobial and antitumor activities. For example, Riyadh (2011) detailed the synthesis of enaminones leading to substituted pyrazoles with noted antitumor and antimicrobial effects, indicating a potential pathway for the development of novel therapeutic agents (S. Riyadh, 2011). This underscores the relevance of such compounds in medicinal chemistry research, focusing on the discovery of new treatments for cancer and infections.
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O3/c1-15-22(25(34)29-20-8-3-4-9-21(20)35-2)23(16-10-12-19(33)13-11-16)32-26(28-15)30-24(31-32)17-6-5-7-18(27)14-17/h3-14,23,33H,1-2H3,(H,29,34)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAKTDUWCVEEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2676950.png)

![2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2676952.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2676953.png)
![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2676957.png)
![3-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2676958.png)
![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2676959.png)
![2-(4-butoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2676962.png)

